PHA-665752: A Technical Guide to its ATP-Competitive Inhibition of c-Met
PHA-665752: A Technical Guide to its ATP-Competitive Inhibition of c-Met
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PHA-665752, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. It details the compound's mechanism of action, its impact on cellular signaling and function, and provides comprehensive protocols for its preclinical evaluation.
Introduction to PHA-665752 and its Target: c-Met
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in various cellular processes, including proliferation, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[1] PHA-665752 is a small molecule that functions as an ATP-competitive inhibitor of c-Met's catalytic activity, effectively blocking its downstream signaling cascades.[2][3]
Mechanism of Action: ATP-Competitive Inhibition
PHA-665752 exerts its inhibitory effect by binding to the ATP-binding pocket of the c-Met kinase domain. This direct competition with ATP prevents the autophosphorylation of the receptor, a critical step in its activation.[2][3] By blocking this initial activation event, PHA-665752 effectively abrogates all downstream signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency, selectivity, and cellular effects of PHA-665752.
Table 1: In Vitro Potency and Selectivity of PHA-665752
| Parameter | Value | Target/System | Reference |
| Ki | 4 nM | c-Met Kinase | [2][4] |
| IC50 (cell-free) | 9 nM | c-Met Kinase | [2][4] |
| IC50 (c-Met Autophosphorylation) | 25-50 nM | HGF-stimulated cells | [4] |
| Selectivity | >50-fold vs. a panel of other tyrosine and serine/threonine kinases | Various Kinases | [2] |
Table 2: Cellular Effects of PHA-665752
| Effect | Cell Line | IC50 / Concentration | Observations | Reference |
| Inhibition of Cell Proliferation | Various c-Met dependent tumor cells | 18-42 nM | HGF-stimulated proliferation | [4] |
| TPR-MET-transformed BaF3 cells | <60 nM | Constitutive proliferation | [4] | |
| Inhibition of Cell Motility | Various c-Met dependent tumor cells | 40-50 nM | HGF-stimulated motility | [4] |
| TPR-MET-transformed BaF3 cells | 0.2 µM | 92.5% inhibition of constitutive motility | [4] | |
| Induction of Apoptosis | GTL-16 cells | 0-1.25 µM (72 hrs) | Induction in the presence and absence of HGF | [2] |
| TPR-MET-transformed BaF3 cells | 0.2 µM (18 hrs) | 33.1% apoptosis | [4] | |
| Cell Cycle Arrest | TPR-MET-transformed BaF3 cells | 0.2 µM | Increase in G1 phase from 42.4% to 77.0% | [4] |
Table 3: In Vivo Efficacy of PHA-665752 in Xenograft Models
| Tumor Model | Dosing | % Tumor Growth Inhibition | Reference |
| S114 xenografts | 7.5, 15, and 30 mg/kg/day (i.v.) | 20%, 39%, and 68% respectively | [4] |
| NCI-H69 (SCLC) | Not specified | 99% | [4] |
| NCI-H441 (NSCLC) | Not specified | 75% | [4] |
| A549 (NSCLC) | Not specified | 59% | [4] |
Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway Inhibition by PHA-665752
The following diagram illustrates the HGF/c-Met signaling pathway and the point of inhibition by PHA-665752, leading to the blockade of downstream effector pathways.
Caption: Inhibition of c-Met signaling by PHA-665752.
General Experimental Workflow
The diagram below outlines a typical experimental workflow for characterizing a c-Met inhibitor like PHA-665752.
Caption: Preclinical evaluation workflow for a c-Met inhibitor.
Detailed Experimental Protocols
In Vitro c-Met Kinase Assay
Objective: To determine the IC50 value of PHA-665752 for the inhibition of c-Met kinase activity.
Principle: This assay measures the phosphorylation of a peptide substrate by the c-Met kinase domain in the presence of ATP. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant c-Met kinase domain (e.g., GST-fusion protein).[4]
-
Kinase peptide substrate (e.g., poly-Glu-Tyr).[4]
-
ATP.
-
Divalent cations (MgCl2 or MnCl2).[4]
-
Kinase assay buffer.
-
PHA-665752 dissolved in DMSO.
-
96-well or 384-well plates.
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™).
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare serial dilutions of PHA-665752 in DMSO and then in kinase buffer to achieve the desired final concentrations.
-
In a multi-well plate, add the c-Met kinase, the peptide substrate, and the PHA-665752 dilutions.
-
Initiate the kinase reaction by adding a solution of ATP and divalent cations.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the enzyme kinetics.[4]
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's protocol.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each PHA-665752 concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of PHA-665752 on the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
c-Met expressing cancer cell line.
-
Complete cell culture medium.
-
PHA-665752.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of PHA-665752 (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by PHA-665752.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line.
-
PHA-665752.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Seed cells and treat with PHA-665752 for the desired time (e.g., 18 or 72 hours).[4]
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Western Blot Analysis of Protein Phosphorylation
Objective: To determine the effect of PHA-665752 on the phosphorylation status of c-Met and its downstream signaling proteins.
Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with PHA-665752, cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane, which is probed with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-c-Met, phospho-Akt, phospho-ERK). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.
Materials:
-
Cancer cell line.
-
PHA-665752.
-
HGF (for stimulated conditions).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, etc.).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Culture cells and treat with PHA-665752 for a specified time. For stimulated conditions, add HGF for a short period before lysis.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control (e.g., β-actin).
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of PHA-665752 in a mouse model.
Principle: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once the tumors are established, the mice are treated with PHA-665752, and tumor growth is monitored over time.
Materials:
-
Human cancer cell line.
-
Immunocompromised mice (e.g., nude or SCID mice).
-
PHA-665752.
-
Vehicle for drug administration.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer PHA-665752 (e.g., via intravenous injection) and the vehicle to the respective groups according to a predetermined dosing schedule.[4]
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic studies).
-
Calculate the tumor growth inhibition for the treatment groups compared to the control group.
Conclusion
PHA-665752 is a well-characterized, potent, and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Its ability to block c-Met signaling translates into significant anti-proliferative, pro-apoptotic, and anti-invasive effects in a variety of cancer models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on c-Met targeted therapies.
